Fenasulam

Vue d'ensemble

Description

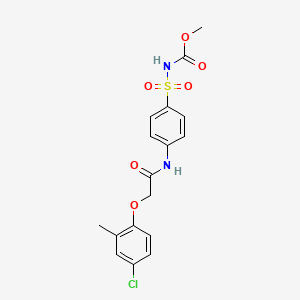

Fenasulam is a synthetic carbamate herbicide known for its effectiveness in controlling difficult weeds. It is chemically identified as methyl {4-[2-(4-chloro-2-methylphenoxy)acetamido]benzenesulfonyl}carbamate . This compound has been used in agricultural settings, although it is now considered obsolete in many regions .

Méthodes De Préparation

Fenasulam is synthesized through a series of chemical reactions involving the condensation of 4-chloro-2-methylphenol with chloroacetic acid, followed by sulfonation and carbamoylation . The industrial production of this compound typically involves the following steps:

Condensation Reaction: 4-chloro-2-methylphenol reacts with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid.

Sulfonation: The phenoxyacetic acid derivative undergoes sulfonation to introduce the sulfonyl group.

Carbamoylation: The sulfonated product is then reacted with methyl isocyanate to form this compound.

Analyse Des Réactions Chimiques

Fenasulam undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Efficacy

Fenasulam is primarily utilized in agriculture for its effectiveness against a broad spectrum of weeds. It works by inhibiting the enzyme dihydropteroate synthase, crucial for folate synthesis in plants, leading to the death of target weed species. Its application has been particularly noted in crops such as fruit trees, grapevines, and sugarcane, where it helps manage weed populations effectively .

Synergistic Formulations

Research has demonstrated that this compound can be combined with other herbicides like flazasulfuron to create synergistic formulations that enhance weed control efficacy. This combination allows for lower application rates while maintaining effective control over resistant weed populations .

Environmental Science

Impact on Non-target Organisms

Studies have been conducted to evaluate the ecological impact of this compound on non-target organisms. Research indicates that while it is effective against weeds, there are concerns regarding its potential effects on beneficial insects and soil microorganisms. Understanding these impacts is crucial for developing integrated pest management strategies that minimize ecological disruption .

Environmental Fate Studies

this compound serves as a model compound in studies investigating the environmental fate of carbamate herbicides. These studies assess how this compound behaves in various environmental conditions, including soil degradation and water contamination, which are critical for evaluating its long-term sustainability and safety .

Medicinal Research

Cholinesterase Inhibition

Although primarily an herbicide, this compound's mechanism as a cholinesterase inhibitor has implications for medical research. This property has led to investigations into its potential therapeutic applications in treating conditions associated with cholinergic dysfunctions .

Case Studies and Research Findings

- Study on Cholinesterase Activity : Research indicated that certain concentrations of this compound could inhibit cholinesterase activity in vitro, suggesting potential applications in pharmacological studies aimed at understanding cholinergic pathways.

- Toxicological Assessments : Various studies have assessed the toxicological profiles of this compound, focusing on its effects on mammalian systems and potential risks associated with exposure through agricultural practices .

Mécanisme D'action

Fenasulam exerts its herbicidal effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in plants . This inhibition disrupts the production of essential amino acids and nucleotides, leading to the death of the target weeds. Additionally, as a cholinesterase inhibitor, this compound forms unstable complexes with cholinesterases, leading to the accumulation of acetylcholine and subsequent disruption of nerve function .

Comparaison Avec Des Composés Similaires

Fenasulam is part of the carbamate herbicide family, which includes compounds like carbaryl and aldicarb. Compared to these compounds, this compound is unique due to its specific structural features, such as the presence of a sulfonyl group and a chloro-substituted phenoxyacetic acid moiety . Similar compounds include:

Carbaryl: Another carbamate herbicide with a broad spectrum of activity.

Aldicarb: Known for its high toxicity and effectiveness against a wide range of pests.

Penoxsulam: A sulfonamide herbicide with a similar mode of action but different structural characteristics.

This compound’s unique structure and mode of action make it a valuable compound for specific agricultural applications, although its use has declined in recent years due to regulatory changes .

Activité Biologique

Fenasulam is a sulfonylurea herbicide primarily used for weed control in various agricultural settings. Its biological activity extends beyond herbicidal effects, impacting ecological systems and potentially human health. This article explores the compound's biological activity, including its mechanisms of action, efficacy, and case studies related to its use.

This compound functions as an inhibitor of the enzyme acetolactate synthase (ALS) , which is crucial in the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts protein synthesis, leading to plant death. The specificity of this compound for ALS makes it effective against a wide range of broadleaf weeds while minimizing harm to crops that are resistant to ALS inhibitors.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Herbicidal | Effective against various broadleaf weeds; inhibits ALS enzyme activity. |

| Toxicity to Non-target Species | Potential toxicity to aquatic organisms and beneficial insects. |

| Residual Activity | Can persist in soil, affecting subsequent crops and soil microbiota. |

| Environmental Impact | Concerns regarding runoff into water bodies and impact on non-target flora and fauna. |

Research Findings

- Efficacy Studies : Research has shown that this compound demonstrates high efficacy against species such as Amaranthus and Chenopodium. A study indicated that application rates of 50-100 g/ha resulted in over 90% control of these species under optimal conditions .

- Soil Persistence : this compound has a half-life ranging from 30 to 90 days in various soil types, which raises concerns about its long-term environmental impact. Studies have reported that its residues can affect the growth of subsequent crops, particularly sensitive species such as legumes .

- Aquatic Toxicity : Investigations into the aquatic toxicity of this compound revealed LC50 values (lethal concentration for 50% of test organisms) indicating moderate toxicity to fish and invertebrates. This necessitates careful management practices to prevent contamination of water bodies .

Case Study 1: Efficacy in Soybean Fields

A field trial conducted in Iowa assessed the effectiveness of this compound in controlling resistant weed populations in soybean fields. The results showed that this compound applied at a rate of 75 g/ha effectively controlled resistant Palmer amaranth populations, providing a viable solution for farmers facing herbicide resistance challenges.

Case Study 2: Environmental Monitoring

In a study monitoring water quality near agricultural areas treated with this compound, researchers found detectable levels in surface water samples post-application. This raised concerns about potential impacts on aquatic ecosystems, prompting recommendations for buffer zones and integrated pest management strategies to mitigate runoff risks.

Propriétés

IUPAC Name |

methyl N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O6S/c1-11-9-12(18)3-8-15(11)26-10-16(21)19-13-4-6-14(7-5-13)27(23,24)20-17(22)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDDUUFFHPNIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058183 | |

| Record name | Fenasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78357-48-9 | |

| Record name | Fenasulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078357489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenasulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SO9089L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.